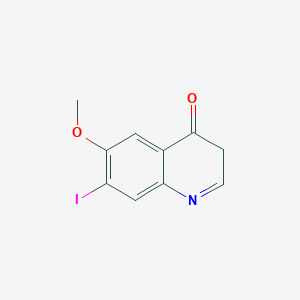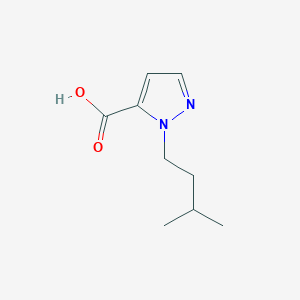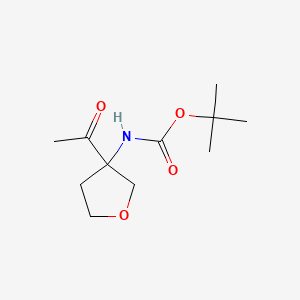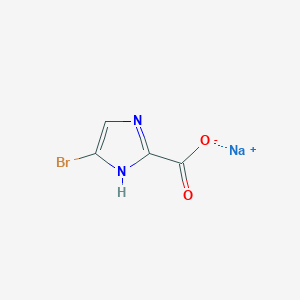
Sodium 4-bromo-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-bromo-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a carboxylate group at the 2-position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-bromo-1H-imidazole-2-carboxylate typically involves the bromination of imidazole derivatives followed by carboxylation. One common method includes the reaction of 4-bromoimidazole with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives with different substituents.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
Sodium 4-bromo-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of Sodium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Sodium 4-bromo-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:
Sodium 4-chloro-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Sodium 4-fluoro-1H-imidazole-2-carboxylate: Contains a fluorine atom at the 4-position.
Sodium 4-iodo-1H-imidazole-2-carboxylate: Contains an iodine atom at the 4-position.
特性
分子式 |
C4H2BrN2NaO2 |
|---|---|
分子量 |
212.96 g/mol |
IUPAC名 |
sodium;5-bromo-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C4H3BrN2O2.Na/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 |
InChIキー |
UXEMWAIJVFBNCP-UHFFFAOYSA-M |
正規SMILES |
C1=C(NC(=N1)C(=O)[O-])Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


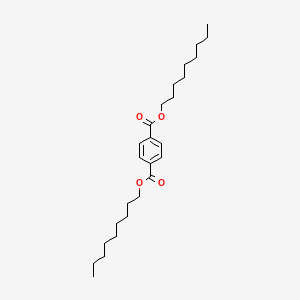


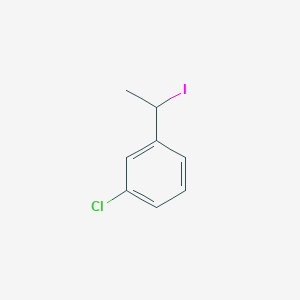

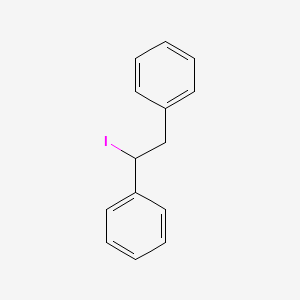
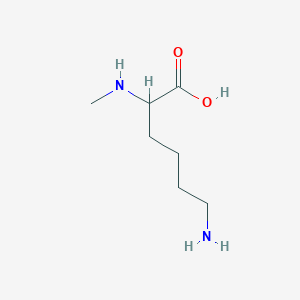

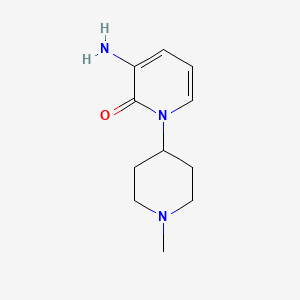
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)
